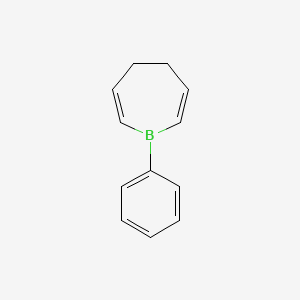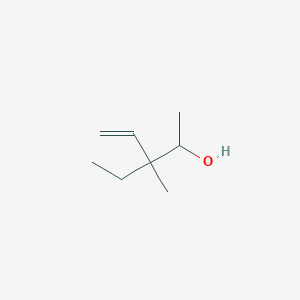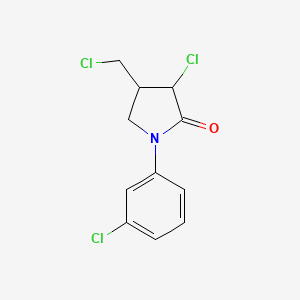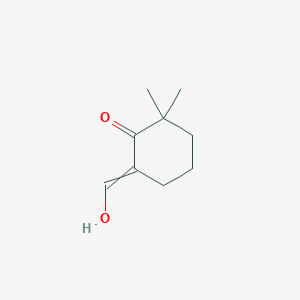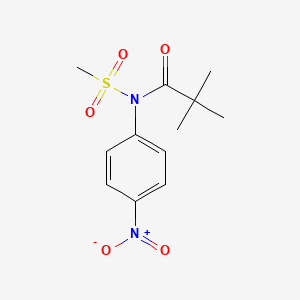
2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetralin core with hydroxyl and amino functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic precursor, the introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide. The amino group can be introduced via amination reactions using reagents such as ammonia or amines under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A related compound with similar hydroxyl and carboxylic acid groups but lacking the amino group.
2-Aminotetralin: A simpler analog without the hydroxyl groups.
Catecholamines: Compounds like dopamine and norepinephrine that share the catechol structure but have different functional groups.
Uniqueness
5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is unique due to the combination of hydroxyl, amino, and carboxylic acid groups on a tetralin core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60951-15-7 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-amino-5,6-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16)4-3-7-6(5-11)1-2-8(13)9(7)14/h1-2,13-14H,3-5,12H2,(H,15,16) |
InChI-Schlüssel |
VVUOJPYDSRHPMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=C1C(=C(C=C2)O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

